molecular formula C16H17FN4O6 B159046 8-Fluoro-8-demethylriboflavin CAS No. 1691-79-8

8-Fluoro-8-demethylriboflavin

Cat. No.: B159046
CAS No.: 1691-79-8
M. Wt: 380.33 g/mol
InChI Key: MTTAVTXUUOPWJL-LOWVWBTDSA-N
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Description

8-Fluoro-8-demethylriboflavin is a synthetic derivative of riboflavin (vitamin B2). This compound is characterized by the substitution of a fluorine atom at the 8th position and the removal of a methyl group from the riboflavin molecule. It is primarily used as a probe in biochemical studies due to its unique properties, which allow for the investigation of flavoprotein interactions and enzyme mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-8-demethylriboflavin involves the fluorination of riboflavin derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure selective fluorination at the 8th position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using riboflavin as the starting material. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-Fluoro-8-demethylriboflavin involves its interaction with flavoproteins. The fluorine substitution at the 8th position enhances its reactivity with nucleophiles, allowing it to act as an active-site-directed reagent. This interaction can be studied using NMR spectroscopy, which provides insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

    8-Chloro-8-demethylriboflavin: Similar to 8-Fluoro-8-demethylriboflavin but with a chlorine substitution.

    Riboflavin: The parent compound, which lacks the fluorine substitution and methyl group removal.

Uniqueness: this compound is unique due to its enhanced reactivity and specificity for flavoprotein interactions. The fluorine atom at the 8th position significantly increases its utility as a probe in biochemical studies, making it more effective than its chlorinated counterpart .

Properties

IUPAC Name

8-fluoro-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTAVTXUUOPWJL-LOWVWBTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168647
Record name 8-Fluoro-8-demethylriboflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691-79-8
Record name 8-Fluoro-8-demethylriboflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Fluoro-8-demethylriboflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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